

AZD8055: A Technical Guide to a Selective, ATP-Competitive mTOR Kinase Inhibitor

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Compound of Interest

Compound Name: MY17

Cat. No.: B15581785

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Disclaimer: Initial searches for a selective mTOR inhibitor specifically named "**MY17**" did not yield a clearly identifiable, single compound with sufficient public data for a technical whitepaper. However, the compound AZD8055, referenced in some literature as R17, is a well-characterized, potent, and selective mTOR inhibitor that aligns with the core request. This guide will focus on AZD8055 as a representative example of a second-generation, ATP-competitive mTOR inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[\[1\]](#) [\[2\]](#) It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[\[3\]](#)[\[4\]](#) While first-generation allosteric inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2 for a more comprehensive pathway blockade.[\[4\]](#)[\[5\]](#)

AZD8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of mTOR kinase.[\[3\]](#)[\[4\]](#) It effectively inhibits both mTORC1 and mTORC2, leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction of autophagy.[\[4\]](#)[\[6\]](#) With high selectivity against other kinases, particularly class I PI3K

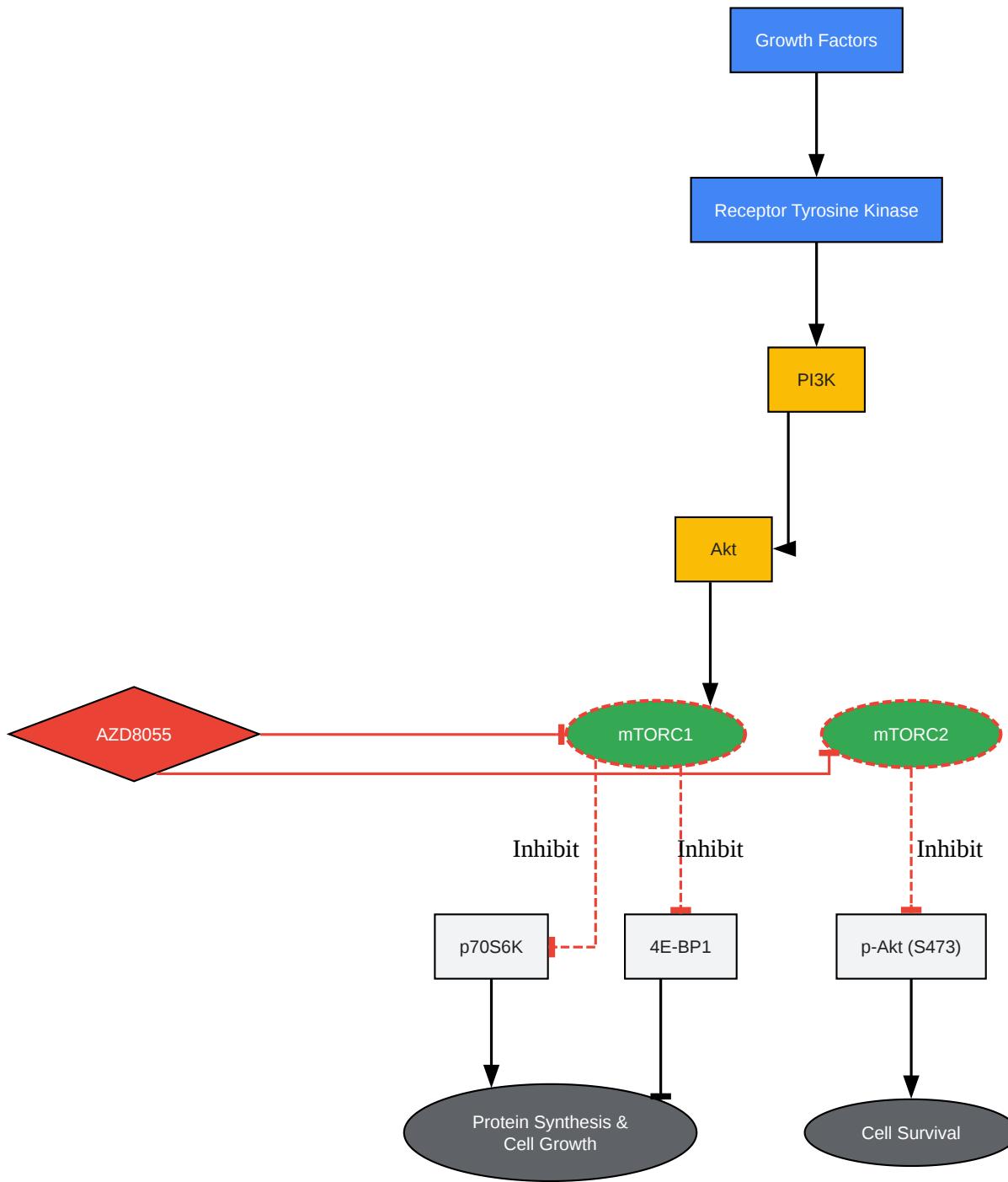
isoforms, AZD8055 serves as a valuable tool for studying the mTOR pathway and as a candidate for therapeutic development.[4][7]

Mechanism of Action

AZD8055 exerts its function by directly competing with ATP at the catalytic site of the mTOR kinase domain.[4][8] This mechanism allows it to inhibit the kinase activity of both mTORC1 and mTORC2 complexes.[3]

- **mTORC1 Inhibition:** By inhibiting mTORC1, AZD8055 prevents the phosphorylation of its key downstream substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This leads to a reduction in protein synthesis and cap-dependent translation.[4][9] Notably, AZD8055 inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1.[4]
- **mTORC2 Inhibition:** Unlike rapamycin and its analogs (rapalogs), AZD8055 also inhibits mTORC2 activity. This prevents the phosphorylation of Akt at Serine 473 (Ser473), a key event for full Akt activation.[3][4] Blocking this pathway avoids the feedback activation of Akt that is often observed with rapalog-based therapies.[10]

The dual inhibition of mTORC1 and mTORC2 results in a broad suppression of the mTOR signaling network, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][6]

[Click to download full resolution via product page](#)**Caption:** AZD8055 ATP-competitively inhibits both mTORC1 and mTORC2 complexes.

Quantitative Data

Biochemical Activity & Selectivity

AZD8055 is a highly potent inhibitor of mTOR kinase. Its selectivity is a key feature, demonstrating minimal activity against the closely related class I PI3K isoforms and a wide panel of other kinases.[\[4\]](#)

Target	Assay Type	IC50 (nM)	Selectivity vs. mTOR	Reference
mTOR (native enzyme)	ELISA-based kinase assay	0.8 ± 0.2	-	[3]
mTOR (recombinant)	Kinase Assay	0.13 ± 0.05	-	[2]
PI3K α	Kinase Assay	>1,000	~1,000-fold	[4] [11]
PI3K β	Kinase Assay	>1,000	~1,000-fold	[11]
PI3K γ	Kinase Assay	>1,000	~1,000-fold	[11]
PI3K δ	Kinase Assay	>1,000	~1,000-fold	[11]
DNA-PK	Kinase Assay	>1,000	~1,000-fold	[11]
ATM	Kinase Assay	>1,000	~1,000-fold	[11]
Panel of 260 Kinases	Various	No significant activity at 10 μ M	High	[4]

In Vitro Antiproliferative Activity

AZD8055 demonstrates potent, dose-dependent inhibition of cell growth across a diverse range of human cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
H838	Lung Carcinoma	20	[11]
A549	Lung Carcinoma	50	[11]
U87MG	Glioblastoma	53	[11]
A-375	Melanoma	120	[2]
MDA-MB-468	Breast Cancer	8	[11]
BT474c	Breast Cancer	19	[7]
PC3	Prostate Cancer	-	[11]
LoVo	Colon Cancer	-	[11]
SW620	Colon Cancer	-	[11]
PPTP Panel	Pediatric Cancers (Median)	24.7	[12]

In Vivo Antitumor Efficacy

Oral administration of AZD8055 leads to significant, dose-dependent tumor growth inhibition in various xenograft models.

Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
U87-MG	Glioblastoma	5 mg/kg, BID, 10 days	48%	[3]
U87-MG	Glioblastoma	10 mg/kg, BID, 10 days	77%	[3]
U87-MG	Glioblastoma	20 mg/kg, QD, 10 days	85%	[3]
PTEN+/-LKB1+/hypo	B-cell Lymphoma	5 mg/kg, BID (with SAHA)	Complete TGI	[11]

Phase I Clinical Trial & Pharmacokinetics

A Phase I study in patients with advanced solid tumors established the safety profile and pharmacokinetic parameters of AZD8055.

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	90 mg BID (twice daily)	[10] [13]
Dose-Limiting Toxicities	Grade 3 reversible rises in transaminases	[13]
Time to Max Concentration (t _{max})	~0.5 hours	[10] [13]
Elimination Half-life (t _{1/2})	~2.4 - 2.7 hours	[5] [10]
Route of Administration	Oral	[3]

Experimental Protocols

mTOR Kinase Inhibition Assay (ELISA-based)

This protocol describes the measurement of AZD8055's inhibitory activity on native mTOR immunoprecipitated from cells.

- Cell Lysis: HeLa cells are cultured to ~80% confluence, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: The cell lysate is clarified by centrifugation. The supernatant is incubated with an anti-mTOR antibody overnight at 4°C, followed by incubation with Protein A/G beads to capture the mTOR complexes.
- Kinase Reaction: The immunoprecipitated mTOR beads are washed and resuspended in a kinase buffer. The reaction is initiated by adding ATP and a substrate (e.g., recombinant, inactive S6K1). The mixture is incubated at 30°C for a specified time.
- ELISA Detection: The reaction mixture is transferred to an ELISA plate pre-coated with an antibody against the substrate (S6K1). The phosphorylated substrate is detected using a

phospho-specific primary antibody (e.g., anti-phospho-S6K1 Thr389) and a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Data Analysis: The signal is developed using a colorimetric HRP substrate and read on a plate reader. IC₅₀ values are calculated by plotting the percentage of inhibition against a log scale of AZD8055 concentrations.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of AZD8055 on the viability and proliferation of cancer cell lines.[\[6\]](#)

- Cell Plating: Cells (e.g., Hep-2) are seeded into 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.[\[6\]](#)
- Compound Treatment: Cells are treated with a serial dilution of AZD8055 (e.g., 0.8 to 260 µg/L) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[\[6\]](#)
- MTT Incubation: After the treatment period, 10 µl of MTT reagent (1 mg/ml) is added to each well, and the plate is incubated at 37°C for 4 hours.[\[6\]](#)
- Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[\[6\]](#)
- Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream signaling.
[\[14\]](#)



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Caption: Standard workflow for Western blot analysis of mTOR pathway modulation.

- **Sample Preparation:** Cells are treated with various concentrations of AZD8055 for a defined period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE:** Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.
- **Protein Transfer:** Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6, total Akt, total S6, and a loading control like β-actin).[14]
- **Washing and Secondary Antibody:** The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After final washes, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.
- **Analysis:** Band intensities are quantified using densitometry software. Phospho-protein levels are normalized to their respective total protein levels.

Conclusion

AZD8055 is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 complexes. Its ability to overcome the limitations of first-generation rapalogs, such as incomplete mTORC1 inhibition and feedback activation of Akt, makes it a powerful research tool and a prototype for second-generation mTOR-targeted therapies. The comprehensive data from biochemical, *in vitro*, and *in vivo* studies confirm its mechanism of action and demonstrate significant antitumor activity across a range of cancer

models. While clinical development has faced challenges, the technical profile of AZD8055 provides a robust foundation for understanding the biological consequences of dual mTORC1/2 inhibition.

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